2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide
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Overview
Description
2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide is a chemical compound with the molecular formula C14H20N2OS It is known for its unique structure, which includes a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide typically involves the reaction of 3,4-dihydro-2H-1-benzothiopyran with an appropriate amine and pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide: A similar compound with a chlorine substituent on the benzothiopyran ring.
3,4-Dihydro-2H-1,3-benzoxazines: Compounds with a similar core structure but different functional groups.
Uniqueness
2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide is unique due to its specific combination of functional groups and the benzothiopyran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H20N2OS |
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Molecular Weight |
264.39 g/mol |
IUPAC Name |
2-amino-N-(3,4-dihydro-2H-thiochromen-4-yl)pentanamide |
InChI |
InChI=1S/C14H20N2OS/c1-2-5-11(15)14(17)16-12-8-9-18-13-7-4-3-6-10(12)13/h3-4,6-7,11-12H,2,5,8-9,15H2,1H3,(H,16,17) |
InChI Key |
ZBDWYLFWNCKPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1CCSC2=CC=CC=C12)N |
Origin of Product |
United States |
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